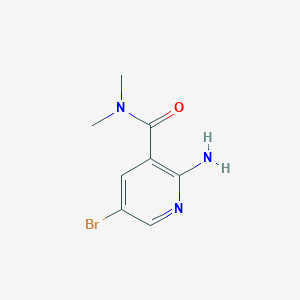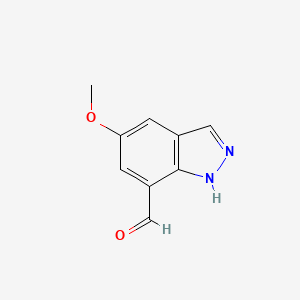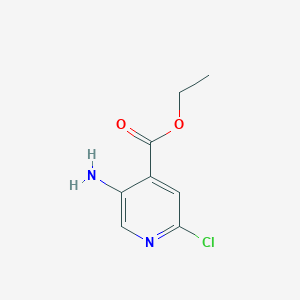
(5-Fluoro-2-(pyrrolidin-1-ylmethyl)phenyl)boronic acid
Descripción general
Descripción
“(5-Fluoro-2-(pyrrolidin-1-ylmethyl)phenyl)boronic acid” is a chemical compound with the molecular formula C11H15BFNO2 and a molecular weight of 223.05 . It is a type of organoboron compound .
Molecular Structure Analysis
The molecular structure of “(5-Fluoro-2-(pyrrolidin-1-ylmethyl)phenyl)boronic acid” can be analyzed using various techniques such as IR, 1H NMR, 13C NMR, and MS . The structure can be confirmed by X-ray diffraction .Chemical Reactions Analysis
Boronic acids, including “(5-Fluoro-2-(pyrrolidin-1-ylmethyl)phenyl)boronic acid”, are often used in Suzuki–Miyaura coupling reactions . In these reactions, oxidative addition occurs with formally electrophilic organic groups, and transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .Aplicaciones Científicas De Investigación
Boronic Acid in Drug Discovery and Medical Applications
Boronic acids are increasingly recognized for their utility in drug discovery due to several desirable properties, including the potential to enhance drug potency and improve pharmacokinetic profiles. Plescia and Moitessier (2020) discuss the increasing incorporation of boronic acids into medicinal chemistry, highlighting the approval of five boronic acid drugs by the FDA and Health Canada, with several others in clinical trials. The review emphasizes the synthetic developments facilitating the addition of boronic acids into organic compounds, underscoring their significance in the creation of new therapeutics (Plescia & Moitessier, 2020).
Electrochemical Biosensors and Phenylboronic Acid Derivatives
The development of electrochemical biosensors based on ferroceneboronic acid and its derivatives represents a significant application area. Wang et al. (2014) review the progress in creating electrochemical biosensors sensitive to sugars, glycated hemoglobin, fluoride ions, and other substances. The unique binding properties of ferroceneboronic acid to diols through the formation of cyclic boronate ester bonds underlie the mechanism of these sensors, offering a path toward non-enzymatic glucose sensors and other diagnostic tools (Wang et al., 2014).
Boronic Acid Compounds in Environmental and Analytical Chemistry
Boronic acid derivatives also find application in environmental and analytical chemistry. Tu, Nghiem, and Chivas (2010) delve into the challenge of boron removal in seawater desalination, a crucial process for producing drinking water. Their review summarizes current knowledge on boron removal by reverse osmosis and nanofiltration membranes, highlighting the complex interplay of factors affecting the efficacy of these processes (Tu, Nghiem, & Chivas, 2010).
Propiedades
IUPAC Name |
[5-fluoro-2-(pyrrolidin-1-ylmethyl)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BFNO2/c13-10-4-3-9(11(7-10)12(15)16)8-14-5-1-2-6-14/h3-4,7,15-16H,1-2,5-6,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRGSTWAJJAFXLO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1)F)CN2CCCC2)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BFNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5-Fluoro-2-(pyrrolidin-1-ylmethyl)phenyl)boronic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



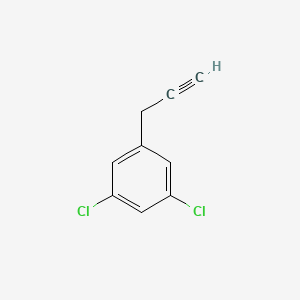
![6-Aminopyrido[2,3-b]pyrazin-3(4H)-one](/img/structure/B1398851.png)

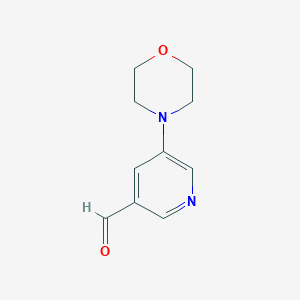

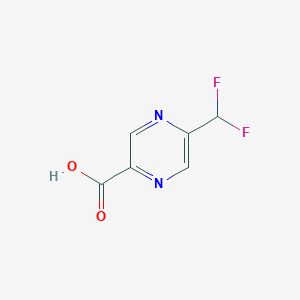
![6-Bromo-4-chloro-7-(phenylsulfonyl)-7h-pyrrolo[2,3-d]pyrimidine](/img/structure/B1398861.png)
